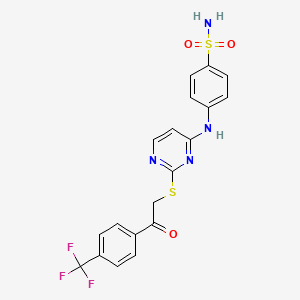
Carbonic anhydrase inhibitor 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic anhydrase inhibitors are a class of compounds that inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in various tissues. Carbonic anhydrase inhibitor 11 is a specific member of this class, known for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of edema .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of carbonic anhydrase inhibitors typically involves the formation of sulfonamide groups, which are essential for their inhibitory activity. The synthetic route for carbonic anhydrase inhibitor 11 may involve the reaction of an amine with a sulfonyl chloride under basic conditions to form the sulfonamide linkage .
Industrial Production Methods: Industrial production of carbonic anhydrase inhibitors often involves large-scale chemical synthesis using automated reactors. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Carbonic anhydrase inhibitor 11 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the sulfonamide group, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Carbonic anhydrase inhibitor 11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and catalysis.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes.
Medicine: Potential therapeutic agent for treating glaucoma, epilepsy, and certain types of edema.
Industry: Used in the development of new pharmaceuticals and as a model compound for studying enzyme inhibitors
Wirkmechanismus
Carbonic anhydrase inhibitor 11 exerts its effects by binding to the active site of the carbonic anhydrase enzyme, thereby inhibiting its activity. This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, leading to decreased production of bicarbonate and protons. The molecular targets include various isoforms of carbonic anhydrase, and the pathways involved are related to pH regulation and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used for ocular hypertension
Uniqueness: Carbonic anhydrase inhibitor 11 is unique due to its specific binding affinity and selectivity for certain carbonic anhydrase isoforms. This selectivity can lead to fewer side effects and improved therapeutic efficacy compared to other inhibitors .
Eigenschaften
Molekularformel |
C19H15F3N4O3S2 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
4-[[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylpyrimidin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C19H15F3N4O3S2/c20-19(21,22)13-3-1-12(2-4-13)16(27)11-30-18-24-10-9-17(26-18)25-14-5-7-15(8-6-14)31(23,28)29/h1-10H,11H2,(H2,23,28,29)(H,24,25,26) |
InChI-Schlüssel |
LXCBJSTXPIDLMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


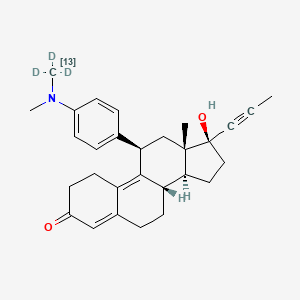
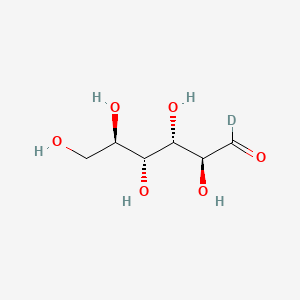
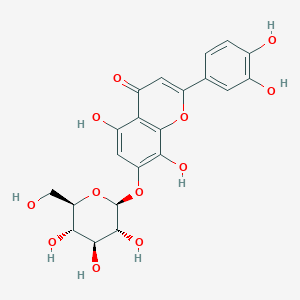
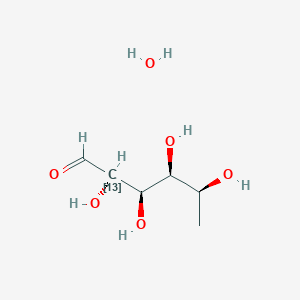
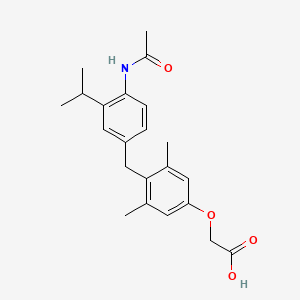
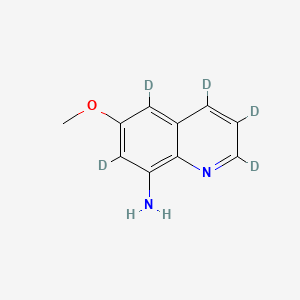
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

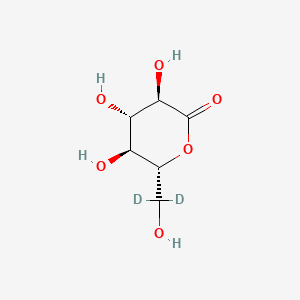
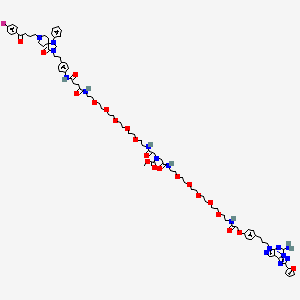

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

